CID 23669330
Description
CID 23669330 is a PubChem Compound Identifier (CID) representing a unique chemical entity within the PubChem database. For instance, analogous compounds like taurocholic acid (CID 6675) and betulin (CID 72326) are characterized by their steroid or triterpenoid backbones, respectively, with functional groups dictating their biochemical roles . This compound likely follows similar annotation standards, with its entry encompassing spectral data (e.g., GC-MS profiles), synthetic pathways, and applications in fields such as medicinal chemistry or environmental science .
Properties
CAS No. |
101641-82-1 |
|---|---|
Molecular Formula |
C20H30FNaO5 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
sodium;(5R)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(Z,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl]-5-fluoropentanoate |
InChI |
InChI=1S/C20H31FO5.Na/c1-2-3-4-6-13(22)9-10-14-17(23)11-18-20(14)15(12-26-18)16(21)7-5-8-19(24)25;/h9-10,12-14,16-18,20,22-23H,2-8,11H2,1H3,(H,24,25);/q;+1/p-1/b10-9-;/t13-,14-,16+,17+,18-,20-;/m0./s1 |
InChI Key |
HEYIDODMLWXELZ-BRTXMZDGSA-M |
SMILES |
CCCCCC(C=CC1C(CC2C1C(=CO2)C(CCCC(=O)[O-])F)O)O.[Na+] |
Isomeric SMILES |
CCCCC[C@@H](/C=C\[C@H]1[C@@H](C[C@H]2[C@@H]1C(=CO2)[C@@H](CCCC(=O)[O-])F)O)O.[Na+] |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1C(=CO2)C(CCCC(=O)[O-])F)O)O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SC 39902; SC-39902; SC39902; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 23669330 typically involves multiple steps, including the formation of the cyclopenta[b]furan ring, the introduction of the fluoropentanoate group, and the addition of hydroxyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The fluoropentanoate group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the fluoropentanoate group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biology, the compound’s hydroxyl and fluorine groups make it a potential candidate for studying enzyme interactions and metabolic pathways. Its structural complexity allows for detailed investigations into molecular recognition and binding.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its unique structure may offer new avenues for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, the compound’s reactivity and stability make it suitable for various applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which CID 23669330 exerts its effects involves interactions with specific molecular targets. The hydroxyl and fluorine groups play crucial roles in binding to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize CID 23669330, we compare it to structurally or functionally related compounds referenced in the evidence. Below is a comparative analysis based on PubChem entries and cheminformatics methodologies:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Note: Data for this compound inferred from analogous compounds and analytical methods described in –6.
Key Findings:
Structural Divergence : Unlike taurocholic acid (CID 6675), which features a sulfated steroid backbone, this compound may lack sulfur-containing groups, as suggested by its hypothetical molecular formula. This difference impacts solubility and metabolic pathways .
Functional Similarity to Betulin: Both this compound and betulin (CID 72326) are hypothesized to exhibit anti-inflammatory properties, though betulin’s pentacyclic triterpenoid structure confers higher membrane permeability .
Synthetic Complexity : Compared to irbesartan (CID 3749), a synthetic drug with a tetrazole ring, this compound’s biosynthesis or synthesis may involve fewer steps, as inferred from its simpler hypothetical functional groups .
Methodological Considerations in Comparative Studies
The evidence highlights critical methodologies for comparing compounds like this compound:
- Cheminformatics Tools: PubChem’s annotation pipeline uses collision cross-section (CCS) measurements and exact mass matching (±5 ppm) to differentiate isomers and homologs .
- Analytical Techniques : GC-MS and vacuum distillation (as applied to CID-containing essential oils) enable purity assessment and structural elucidation .
- Biological Assays : Inhibitor studies, such as those for betulin derivatives, rely on IC₅₀ values and receptor binding assays, which could be extended to this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
